
Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)-, 3'-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate typically involves the modification of guanosine derivativesSpecific reaction conditions, such as the use of acetic anhydride for acetylation and appropriate protecting groups, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
化学反応の分析
Types of Reactions
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
科学的研究の応用
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel nucleoside analogs and studying their chemical properties.
Biology: Investigated for its potential antiviral activity and its role in nucleic acid metabolism.
Medicine: Explored as a potential therapeutic agent for treating viral infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays.
作用機序
The mechanism of action of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate involves its incorporation into nucleic acids, where it can interfere with viral replication and other cellular processes. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily related to nucleic acid metabolism and viral replication .
類似化合物との比較
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structural features but lacking the modifications present in Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate.
2’-Deoxyguanosine: Another nucleoside analog with a similar backbone but different functional groups.
3’-O-Acetyl-2’-deoxyguanosine: A closely related compound with acetylation at the 3’-position but without the N-(2-methyl-1-oxopropyl) group.
Uniqueness
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate is unique due to its specific modifications, which enhance its antiviral properties and make it a valuable tool for scientific research. Its distinct functional groups allow for targeted interactions with viral enzymes and nucleic acids, setting it apart from other similar compounds .
特性
分子式 |
C16H21N5O6 |
|---|---|
分子量 |
379.37 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-12,22H,4-5H2,1-3H3,(H,19,20,24,25)/t9-,10+,11+,12?/m0/s1 |
InChIキー |
ZFRXSVOBUUPQMH-YZTHKRDXSA-N |
異性体SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C |
正規SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)

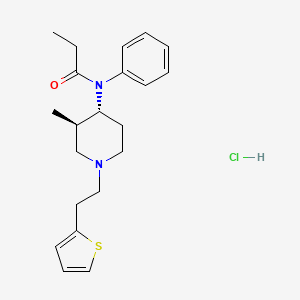
![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)

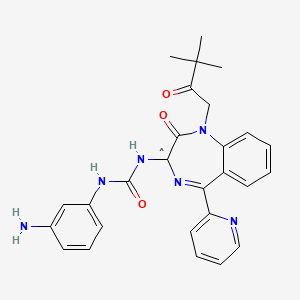
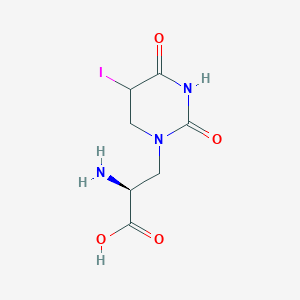

![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
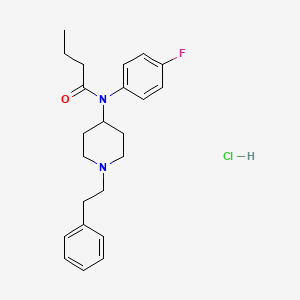
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(tetrazolidin-5-yl)phenyl]thiourea](/img/structure/B12352023.png)
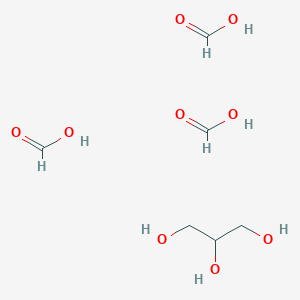
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)

